2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine

Description

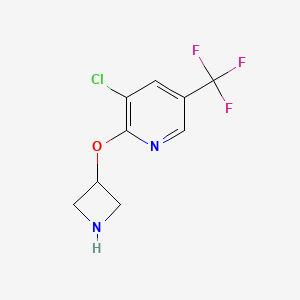

Chemical Structure and Key Properties 2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 1781241-45-9) is a pyridine derivative featuring a 3-chloro substituent, a 5-(trifluoromethyl) group, and an azetidin-3-yloxy moiety at the 2-position. Its molecular formula is C₉H₈ClF₃N₂O, with a molecular weight of 264.62 g/mol . This compound is primarily utilized in research settings, particularly in agrochemical and pharmaceutical intermediate synthesis, owing to the trifluoromethyl group’s role in enhancing lipophilicity and bioavailability .

Properties

Molecular Formula |

C9H8ClF3N2O |

|---|---|

Molecular Weight |

252.62 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-15-8(7)16-6-3-14-4-6/h1-2,6,14H,3-4H2 |

InChI Key |

QCWHEWXSVCDJQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted SNAr

Heating the dichloro intermediate with azetidin-3-ol in dimethylformamide (DMF) at 120°C under microwave irradiation for 2–4 hours achieves substitution at C2. The reaction is facilitated by potassium carbonate (K₂CO₃), which deprotonates the alcohol and scavenges HCl.

Representative protocol:

Transition Metal Catalysis

Palladium catalysts, such as Pd(OAc)₂ with Xantphos ligands, enable cross-coupling between chloropyridines and azetidin-3-ol derivatives. This method avoids harsh conditions and improves regioselectivity:

$$

\text{2,3-dichloro-5-(trifluoromethyl)pyridine} + \text{azetidin-3-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound} \quad [\text{Yield: 75–80\%}]

$$

Fluorination Strategies for Trifluoromethyl Group

The trifluoromethyl group is typically introduced via halogen exchange using hydrogen fluoride (HF) or Swarts reagent (SbF₃/Cl₂). For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF at 120–135°C to replace chlorine atoms with fluorine, yielding the trifluoromethyl derivative.

Fluorination conditions:

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| HF gas | 120–135°C | 6–8 h | 85% |

| SbF₃/Cl₂ | 100–110°C | 12 h | 78% |

Industrial-Scale Optimization

Continuous Flow Reactors

Vapor-phase reactors with fluidized-bed catalysts (e.g., γ-Al₂O₃) enable continuous production of intermediates like 2-chloro-5-(trifluoromethyl)pyridine , reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove or alter specific functional groups, such as the chloro substituent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine involves several steps, often starting from readily available pyridine derivatives. The introduction of the azetidine moiety enhances its biological activity, making it a focal point for various studies.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising antibacterial and antifungal activities against various pathogens:

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Mild |

| This compound | Aspergillus niger | Moderate |

These activities suggest potential applications in developing new antibiotics or antifungal agents.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound and its derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that some derivatives exhibited significant cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| PC3 | 15.72 | Doxorubicin |

| K562 | 12.53 | Doxorubicin |

| Hela | 10.00 | Doxorubicin |

| A549 | 8.00 | Doxorubicin |

These findings highlight the potential of this compound in cancer therapeutics.

Insecticidal Activity

The compound has also been explored for its insecticidal properties. Research has shown moderate insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata, indicating its potential use in agricultural applications as an insecticide.

Case Study 1: Synthesis and Evaluation of Pyridine Derivatives

In a study published in Frontiers in Chemistry, researchers synthesized novel trifluoromethyl pyrimidine derivatives, including those with azetidine units, and evaluated their biological activities. The results demonstrated strong antifungal properties against Botrytis cinerea and moderate anticancer activities against several human cancer cell lines .

Case Study 2: Antibacterial Screening

Another study focused on synthesizing pyridine-containing azetidine derivatives, which were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds showed varying degrees of effectiveness compared to standard antibiotics like Streptomycin .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Key Structural Insights

- Substituent Flexibility: The azetidin-3-yloxy group in the target compound provides a balance between steric bulk and metabolic stability compared to bulkier substituents like spirocyclic amines (e.g., ) or aromatic phenoxy groups (e.g., ).

- Reactivity : Bromomethyl analogs (e.g., ) are more reactive toward nucleophilic substitution, while amine-containing derivatives (e.g., ) exhibit higher polarity and solubility.

- Lipophilicity : The trifluoromethyl group at position 5 enhances lipophilicity across all analogs, a critical feature for membrane permeability in agrochemicals .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations

- The target compound’s solubility in DMSO contrasts with bromomethyl analogs, which exhibit poor aqueous solubility .

- Amine-containing derivatives (e.g., ) show higher solubility in polar solvents due to ionizable groups.

- The azetidine ring’s stability at room temperature is advantageous over hydrolytically sensitive groups like esters.

Commercial Availability and Suppliers

- The target compound is supplied by GLPBIO (Catalog No. GF40816) as a research-grade chemical .

- Analogs like [3-chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride are available from multiple suppliers (e.g., Indagoo, SynHet) .

Biological Activity

Overview

2-(Azetidin-3-yloxy)-3-chloro-5-(trifluoromethyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and an azetidine moiety, contributes to its diverse interactions with biological systems.

- Molecular Formula : C9H8ClF3N2O

- CAS Number : 1781241-45-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and influence the compound's interaction with target proteins.

Target Enzymes and Pathways

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in critical biochemical pathways. For instance, derivatives of pyridine have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme essential for collagen synthesis, thereby influencing tissue repair and fibrosis processes.

Antimicrobial Activity

Studies have highlighted the potential antimicrobial properties of pyridine derivatives. For example, compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds structurally related to this pyridine derivative exhibited significant cytotoxicity against breast cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil in selectivity indices .

Case Study 1: Inhibition of Collagen Synthesis

A study investigated the effects of this compound on collagen synthesis in fibroblast cultures. The results indicated a significant reduction in hydroxyproline content, a marker for collagen production, suggesting that the compound effectively inhibits collagen synthesis through prolyl hydroxylase inhibition.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics, indicating its potential as an effective antimicrobial agent .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.